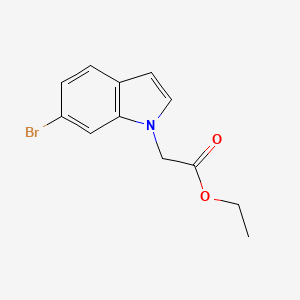
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (5-MeO-2-MDPB) is a novel synthetic psychedelic drug of the phenylalkylamine class. It is a structural analog of the popular hallucinogenic drug MDMA (3,4-methylenedioxymethamphetamine). 5-MeO-2-MDPB has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It is also known to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. 5-MeO-2-MDPB has been studied for its potential to produce psychoactive effects and has been used in laboratory experiments to study the effects of psychedelic drugs on the brain.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential to act as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It has also been studied for its potential to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. In addition, 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential to produce psychoactive effects and has been used in laboratory experiments to study the effects of psychedelic drugs on the brain.
Wirkmechanismus
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an agonist of the 5-HT2A receptor, a serotonin receptor found throughout the central nervous system. It is thought to act as an agonist of the sigma-1 receptor, a chaperone protein found in the endoplasmic reticulum. The activation of these receptors is thought to produce the psychoactive effects associated with 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential to produce psychoactive effects. It is thought to produce a range of effects including altered perception, changes in mood and emotions, and changes in consciousness. It is also thought to produce a range of physiological effects including increased heart rate, increased blood pressure, and increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and isolate in a pure form, making it a useful tool for researchers. Additionally, it has been studied for its potential to act as an agonist of the 5-HT2A receptor and the sigma-1 receptor in laboratory experiments, making it a useful tool for studying the effects of psychedelic drugs on the brain.
However, there are some limitations to using 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not approved for human consumption and is known to produce psychoactive effects, making it a potential safety risk for researchers. Additionally, it is not as well-studied as other psychedelic drugs, making it difficult to accurately predict its effects in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. These include further research into its mechanism of action, its potential to produce psychoactive effects, and its potential therapeutic applications. Additionally, further research into its effects on the brain, its potential interactions with other drugs, and its potential toxicity is needed. Finally, further research into its potential for use in medical applications, such as the treatment of psychiatric disorders, is needed.
Synthesemethoden
5-Methoxy-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized from 5-methoxybenzoic acid and 3,4-methylenedioxybenzaldehyde. The reaction is typically conducted in an inert atmosphere and requires the use of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 60-70°C for 8-10 hours, with stirring and refluxing. The product is then isolated and purified by column chromatography to obtain a 95% pure product.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-10-3-4-11(12(7-10)15(16)17)9-2-5-13-14(6-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULXGJAOHDPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)



![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)
![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)





